molecular formula C16H17N3O2S B15104984 N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B15104984
M. Wt: 315.4 g/mol
InChI Key: OWVJCLGWEXZTFO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might begin with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable diketone to form the pyridazine ring. The cyclopropyl group can be introduced through a subsequent alkylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .

Scientific Research Applications

N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide:

Mechanism of Action

The mechanism by which N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclopropyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C16H17N3O2S/c1-22-13-6-2-11(3-7-13)14-8-9-16(21)19(18-14)10-15(20)17-12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3,(H,17,20)

InChI Key

OWVJCLGWEXZTFO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3

Origin of Product

United States

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